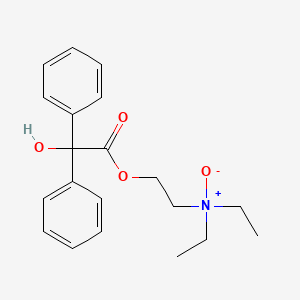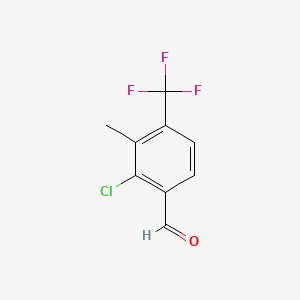
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H6ClF3O. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-methyl-4-(trifluoromethyl)benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-3-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-3-methyl-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds and probes for studying biochemical pathways.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The chloro and trifluoromethyl groups can influence the reactivity and selectivity of the compound by altering the electronic properties of the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzaldehyde
- 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the chloro, methyl, and trifluoromethyl groups on the benzene ring. This arrangement can lead to distinct reactivity patterns and properties compared to other similar compounds. For example, the presence of the methyl group at the 3-position can influence steric and electronic effects, affecting the compound’s behavior in chemical reactions.
Propriétés
Formule moléculaire |
C9H6ClF3O |
|---|---|
Poids moléculaire |
222.59 g/mol |
Nom IUPAC |
2-chloro-3-methyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c1-5-7(9(11,12)13)3-2-6(4-14)8(5)10/h2-4H,1H3 |
Clé InChI |
CSTYKDBUAKKRBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1Cl)C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



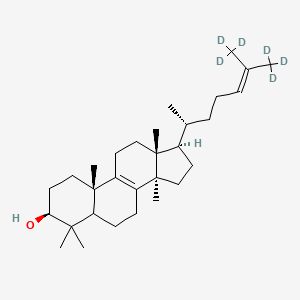




![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
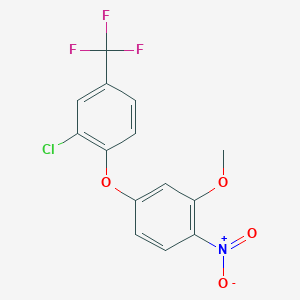
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
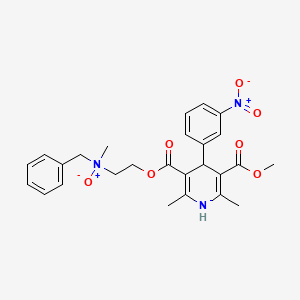
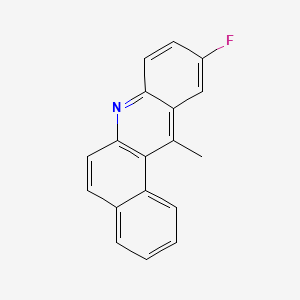

![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
